molecular formula C15H8F6O B1274386 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde CAS No. 602307-22-2

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B1274386
CAS No.: 602307-22-2
M. Wt: 318.21 g/mol
InChI Key: BKHTWWULTHMEDG-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a benzaldehyde moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The process involves adding 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to the flask, followed by 8 mL of dichloromethane as the solvent. Subsequently, 0.50 mmol of hydrochloric acid and 0.5 mmol of nitric acid are added. The flask is sealed and connected to an oxygen-filled balloon. The reaction mixture is stirred at room temperature for 10 hours. After completion, the reaction mixture is transferred to a separatory funnel, washed with dichloromethane, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the pure benzaldehyde with a 95% yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and automated systems to ensure precise control over reaction conditions and to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid and TEMPO in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: 3,5-bis(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is widely used in scientific research due to its unique chemical properties:

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde
  • 3,5-Difluorobenzaldehyde

Comparison: 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity compared to compounds with fewer or no trifluoromethyl groups. This makes it a valuable intermediate in the synthesis of complex molecules and in applications requiring high reactivity.

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHTWWULTHMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397550
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602307-22-2
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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